N-methyl-2-nitro-N-phenylbenzamide
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Overview
Description
N-methyl-2-nitro-N-phenylbenzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a benzamide structure. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-2-nitro-N-phenylbenzamide can be synthesized through a multi-step process involving the nitration of N-methyl-N-phenylbenzamide. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed:
Reduction: N-methyl-2-amino-N-phenylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The phenyl group provides hydrophobic interactions that enhance binding affinity to specific sites on the target molecules .
Comparison with Similar Compounds
- N-ethyl-2-nitro-N-phenylbenzamide
- N-methyl-3-nitro-N-phenylbenzamide
- N-butyl-2-methyl-3-nitro-N-phenylbenzamide
- 4-methyl-3-nitro-N-phenylbenzamide
Comparison: N-methyl-2-nitro-N-phenylbenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as N-ethyl-2-nitro-N-phenylbenzamide, the methyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
IUPAC Name |
N-methyl-2-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFRUWLCKHHIIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351843 |
Source
|
Record name | N-methyl-2-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61899-13-6 |
Source
|
Record name | N-methyl-2-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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